Cas no 1967011-62-6 (4-Piperidinecarboxylic acid, 1-benzoyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester)

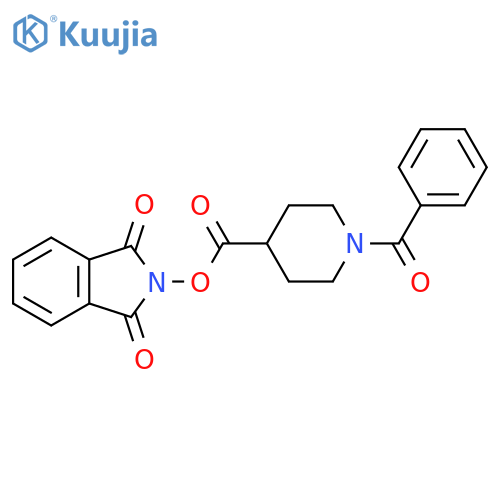

1967011-62-6 structure

商品名:4-Piperidinecarboxylic acid, 1-benzoyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester

4-Piperidinecarboxylic acid, 1-benzoyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinecarboxylic acid, 1-benzoyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester

- EN300-6522725

- 1967011-62-6

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate

-

- インチ: 1S/C21H18N2O5/c24-18(14-6-2-1-3-7-14)22-12-10-15(11-13-22)21(27)28-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9,15H,10-13H2

- InChIKey: AHALHGSCHBBCNZ-UHFFFAOYSA-N

- ほほえんだ: N1(C(=O)C2=CC=CC=C2)CCC(C(ON2C(=O)C3=C(C2=O)C=CC=C3)=O)CC1

計算された属性

- せいみつぶんしりょう: 378.12157168g/mol

- どういたいしつりょう: 378.12157168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 625

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 84Ų

じっけんとくせい

- 密度みつど: 1.42±0.1 g/cm3(Predicted)

- ふってん: 577.4±60.0 °C(Predicted)

- 酸性度係数(pKa): -2.33±0.40(Predicted)

4-Piperidinecarboxylic acid, 1-benzoyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6522725-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate |

1967011-62-6 | 10g |

$733.0 | 2023-05-31 | ||

| Enamine | EN300-6522725-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate |

1967011-62-6 | 1g |

$169.0 | 2023-05-31 | ||

| Enamine | EN300-6522725-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate |

1967011-62-6 | 0.5g |

$163.0 | 2023-05-31 | ||

| Enamine | EN300-6522725-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate |

1967011-62-6 | 5g |

$493.0 | 2023-05-31 | ||

| Enamine | EN300-6522725-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate |

1967011-62-6 | 0.1g |

$150.0 | 2023-05-31 | ||

| Enamine | EN300-6522725-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate |

1967011-62-6 | 0.25g |

$156.0 | 2023-05-31 | ||

| Enamine | EN300-6522725-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate |

1967011-62-6 | 2.5g |

$332.0 | 2023-05-31 |

4-Piperidinecarboxylic acid, 1-benzoyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1967011-62-6 (4-Piperidinecarboxylic acid, 1-benzoyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester) 関連製品

- 57707-64-9(2-azidoacetonitrile)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量